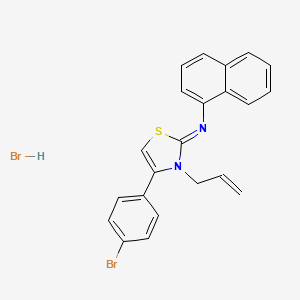![molecular formula C12H22ClN B2521492 3-(3-Methylbutylidene)-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 2175979-34-5](/img/structure/B2521492.png)
3-(3-Methylbutylidene)-8-azabicyclo[3.2.1]octane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-(3-Methylbutylidene)-8-azabicyclo[3.2.1]octane hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related structures and synthetic methods that could be relevant to the analysis of this compound. The 8-azabicyclo[3.2.1]octane scaffold is a common structural motif in tropane alkaloids, which are known for their biological activities. This scaffold is the focus of significant research efforts due to its presence in compounds with medicinal properties .
Synthesis Analysis
The synthesis of related azabicyclo[3.2.1]octane derivatives has been explored in several studies. For instance, esters derived from 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride were synthesized and studied using NMR spectroscopy . Additionally, the synthesis of optically active 3-azabicyclo[3.3.0]octane-2,6,8-tricarboxylic acid was attempted through a Diels-Alder reaction followed by RuO4 oxidation, although some racemization was observed . These methods could potentially be adapted for the synthesis of "this compound" by incorporating the appropriate substituents and protecting groups.
Molecular Structure Analysis
The molecular structure of azabicyclo[3.2.1]octane derivatives has been elucidated using techniques such as X-ray diffraction and NMR spectroscopy. For example, the crystal structure of a diphenylacetoxy derivative was determined by X-ray diffraction , and the preferred chair-envelope conformation of certain esters was confirmed by comparing NMR parameters . These studies provide insights into the stereochemistry and conformational preferences of the azabicyclo[3.2.1]octane ring system, which would be relevant for understanding the molecular structure of "this compound".
Chemical Reactions Analysis
The reactivity of azabicyclo[3.2.1]octane derivatives with nucleophilic reagents has been investigated, revealing that hydroxyl groups can be replaced by various nucleophiles such as methoxy and N-propylamine groups . This suggests that the azabicyclo[3.2.1]octane scaffold can undergo substitution reactions, which could be useful for the functionalization of "this compound".
Physical and Chemical Properties Analysis
While the physical and chemical properties of "this compound" are not directly reported in the provided papers, the studies of related compounds offer valuable information. The solubility, conformational stability, and reactivity of azabicyclo[3.2.1]octane derivatives in different solvents have been characterized . These properties are influenced by the substituents and the stereochemistry of the azabicyclo[3.2.1]octane core, which would also be pertinent to the compound .
Scientific Research Applications
Synthesis and Structural Studies
- A series of 8-beta-acyloxy-3-phenethyl-3-azabicyclo[3.2.1]octane and its N-endo methiodides were synthesized, contributing to the understanding of the structural and conformational properties of related compounds (Izquierdo et al., 1991).
- An efficient synthesis method for 8-Methyl-3,8-diazabicyclo[3.2.1]octane (3-azatropane) from pyroglutamic acid was developed, showcasing a novel approach for synthesizing structurally similar azabicyclo[3.2.1]octanes (Singh et al., 2007).
Structural and Conformational Analysis
- Studies on esters derived from 8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octan-8-β-carboxylic acid provided insights into the preferred chair-envelope conformation of these compounds, which can inform the understanding of similar azabicyclo[3.2.1]octane derivatives (Diez et al., 1991).
- The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, a core structure in tropane alkaloids, has been explored, demonstrating methods for stereoselective synthesis relevant to compounds like 3-(3-Methylbutylidene)-8-azabicyclo[3.2.1]octane hydrochloride (Rodríguez et al., 2021).
Applications in Medicinal Chemistry
- Research on 3-azabicyclo[3.2.1]octane derivatives includes their use in treating diseases mediated by opioid receptors, highlighting the potential pharmaceutical applications of structurally similar compounds (Coe et al., 1983).
- A method for synthesizing 4-substituted azabicyclo[3.2.1]octanes, like this compound, has been developed, which is useful in medicinal chemistry research (Armstrong & Bergmeier, 2017).
Future Directions
properties
IUPAC Name |
3-(3-methylbutylidene)-8-azabicyclo[3.2.1]octane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N.ClH/c1-9(2)3-4-10-7-11-5-6-12(8-10)13-11;/h4,9,11-13H,3,5-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHPZNZRXKICKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC=C1CC2CCC(C1)N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2521413.png)
![methyl 3-[(4-methylphenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate](/img/structure/B2521415.png)
![3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B2521416.png)
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2521418.png)
![4-(2,3-dihydroindol-1-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2521419.png)
![Methyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2521421.png)
![N-(3-chloro-4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2521424.png)
![6-Cyclopentyl-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2521425.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2521426.png)
![4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile](/img/structure/B2521427.png)
![Methyl furo[2,3-c]pyridine-7-carboxylate](/img/structure/B2521429.png)


